molecular formula C16H14N2O2 B11498822 N-[(2-methylquinolin-4-yl)methyl]furan-2-carboxamide

N-[(2-methylquinolin-4-yl)methyl]furan-2-carboxamide

Cat. No.: B11498822
M. Wt: 266.29 g/mol
InChI Key: XVKQMEJQSGDYPB-UHFFFAOYSA-N
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Description

N-[(2-methylquinolin-4-yl)methyl]furan-2-carboxamide is a compound that combines a quinoline derivative with a furan carboxamide. Quinoline derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The furan ring adds to the compound’s potential reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methylquinolin-4-yl)methyl]furan-2-carboxamide typically involves the following steps:

    Formation of 2-methylquinoline: This can be achieved through the Doebner–von Miller reaction, where aniline reacts with acrolein in the presence of a catalyst.

    Alkylation: The 2-methylquinoline is then alkylated using a suitable alkylating agent to introduce the methyl group at the 4-position.

    Amidation: The alkylated quinoline is then reacted with furan-2-carboxylic acid chloride in the presence of a base to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(2-methylquinolin-4-yl)methyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

N-[(2-methylquinolin-4-yl)methyl]furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its anticancer activity and potential as a therapeutic agent.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-[(2-methylquinolin-4-yl)methyl]furan-2-carboxamide involves its interaction with various molecular targets:

    Molecular Targets: It can bind to DNA and proteins, disrupting their normal function.

    Pathways Involved: It may inhibit key enzymes involved in cell replication and repair, leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N-[(2-methylquinolin-4-yl)methyl]cyclopentanamine dihydrochloride: Similar structure but with a cyclopentanamine group instead of a furan carboxamide.

    2-methylquinoline derivatives: Various derivatives with different substituents at the 4-position.

Uniqueness

N-[(2-methylquinolin-4-yl)methyl]furan-2-carboxamide is unique due to the combination of the quinoline and furan rings, which may confer unique biological activities and reactivity compared to other similar compounds.

Properties

Molecular Formula

C16H14N2O2

Molecular Weight

266.29 g/mol

IUPAC Name

N-[(2-methylquinolin-4-yl)methyl]furan-2-carboxamide

InChI

InChI=1S/C16H14N2O2/c1-11-9-12(13-5-2-3-6-14(13)18-11)10-17-16(19)15-7-4-8-20-15/h2-9H,10H2,1H3,(H,17,19)

InChI Key

XVKQMEJQSGDYPB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)CNC(=O)C3=CC=CO3

Origin of Product

United States

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